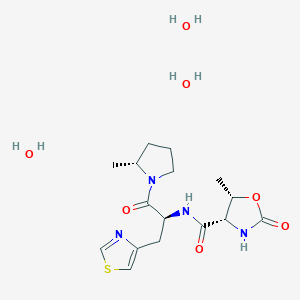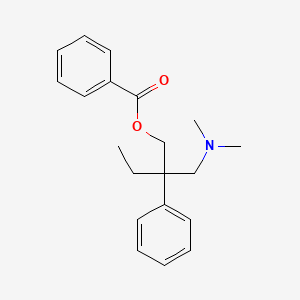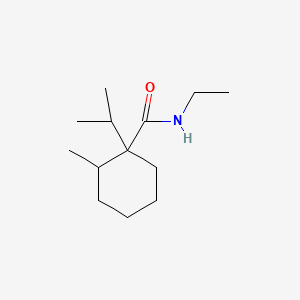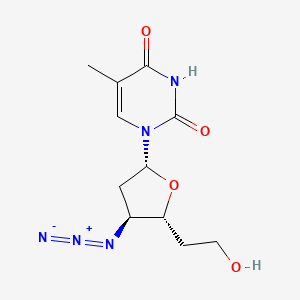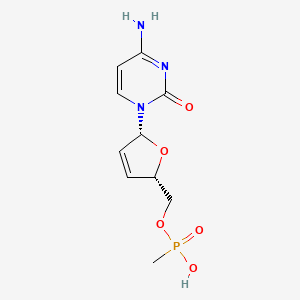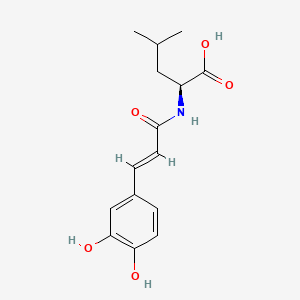
beta-D-Allofuranuronic acid, 5-((2-amino-1-oxooctyl)amino)-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Allofuranuronic acid: is a complex molecule with a fascinating structure. It belongs to the class of nucleoside antibiotics and is known for its biological activities. Let’s explore its features and applications.
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through chemical reactions. One common approach involves the coupling of a sugar moiety (allofuranose) with a nucleobase (pyrimidine). Protecting groups are used to selectively modify functional groups during the synthesis.
Enzymatic Synthesis: Enzymes can catalyze the formation of beta-D-Allofuranuronic acid. Enzymatic methods are advantageous due to their specificity and mild reaction conditions.
Industrial Production:: The industrial production of beta-D-Allofuranuronic acid involves large-scale synthesis using optimized protocols. Precursors are sourced, and purification steps are crucial to obtain high yields.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify functional groups, affecting its biological activity.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common reduction methods.
Substitution: Alkylating agents or nucleophilic substitutions are employed.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction can lead to amine derivatives.
Aplicaciones Científicas De Investigación
Beta-D-Allofuranuronic acid finds applications in various fields:
Chemistry: As a building block for nucleoside analogs.
Biology: Studying its interactions with enzymes and nucleic acids.
Medicine: Investigating its antimicrobial properties.
Industry: Potential use in drug development.
Mecanismo De Acción
The compound’s mechanism of action involves binding to specific molecular targets. It may interfere with nucleic acid synthesis or disrupt cellular processes.
Comparación Con Compuestos Similares
Beta-D-Allofuranuronic acid stands out due to its unique structure. Similar compounds include other nucleoside antibiotics like streptomycin and gentamicin.
Propiedades
Número CAS |
112139-13-6 |
|---|---|
Fórmula molecular |
C19H30N4O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminononanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C19H30N4O8/c1-2-3-4-5-6-7-10(20)16(27)22-12(18(28)29)15-13(25)14(26)17(31-15)23-9-8-11(24)21-19(23)30/h8-10,12-15,17,25-26H,2-7,20H2,1H3,(H,22,27)(H,28,29)(H,21,24,30)/t10-,12-,13-,14+,15?,17+/m0/s1 |
Clave InChI |
BMZGICVERRDKPA-NXKZPKCJSA-N |
SMILES isomérico |
CCCCCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canónico |
CCCCCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
